Phenol, 2-[1-(4-hydroxyphenyl)butyl]-
Description
Properties
CAS No. |
104958-53-4 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-[1-(4-hydroxyphenyl)butyl]phenol |
InChI |
InChI=1S/C16H18O2/c1-2-5-14(12-8-10-13(17)11-9-12)15-6-3-4-7-16(15)18/h3-4,6-11,14,17-18H,2,5H2,1H3 |
InChI Key |
ZGAGORMLJGPTOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Hydroxyphenyl)butyl Bromide
The side chain is prepared via Grignard reaction or nucleophilic substitution:
- Grignard Approach :
Alkylation of Phenol
Protected phenol (e.g., as methyl ether) undergoes alkylation under basic conditions:
$$
\text{Ph-OCH}3 + \text{1-(4-Hydroxyphenyl)butyl Br} \xrightarrow{\text{NaOH, TBAB}} \text{Ph-OCH}3-\text{(CH}2\text{)}4-\text{C}6\text{H}4\text{OH} + \text{NaBr}
$$
Deprotection
The methyl ether is cleaved using BBr₃ or HBr/acetic acid:
$$
\text{Ph-OCH}3-\text{(CH}2\text{)}4-\text{C}6\text{H}4\text{OH} \xrightarrow{\text{BBr}3} \text{Phenol, 2-[1-(4-hydroxyphenyl)butyl]-}
$$
Synthetic Route 2: Ullmann-Type Coupling for Direct Aryl-Alkyl Bond Formation
Substrate Preparation
Copper-Catalyzed Coupling
The reaction employs a Ullmann coupling protocol:
$$
\text{2-AcO-C}6\text{H}4\text{I} + \text{AcO-C}6\text{H}4\text{-(CH}2\text{)}4\text{OH} \xrightarrow{\text{CuI, L-Proline, K}3\text{PO}4} \text{2-AcO-C}6\text{H}4-\text{(CH}2\text{)}4-\text{C}6\text{H}4\text{OAc}
$$
Deprotection and Purification
Saponification with NaOH/EtOH removes acetate groups:
$$
\text{2-AcO-C}6\text{H}4-\text{(CH}2\text{)}4-\text{C}6\text{H}4\text{OAc} \xrightarrow{\text{NaOH}} \text{Phenol, 2-[1-(4-hydroxyphenyl)butyl]-}
$$
Synthetic Route 3: Reductive Amination Followed by Oxidation
Synthesis of 4-(4-Hydroxyphenyl)butan-2-one
A ketone intermediate is prepared via Friedel-Crafts acylation:
$$
\text{C}6\text{H}5\text{OH} + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{AlCl}3} \text{4-HO-C}6\text{H}4\text{COCH}2\text{CH}3
$$
Reductive Amination with 2-Aminophenol
The ketone reacts with 2-aminophenol under reductive conditions:
$$
\text{4-HO-C}6\text{H}4\text{COCH}2\text{CH}3 + \text{2-H}2\text{N-C}6\text{H}4\text{OH} \xrightarrow{\text{NaBH}3\text{CN}} \text{Phenol, 2-[1-(4-hydroxyphenyl)butyl]-}
$$
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Alkylation | Grignard, SN2, deprotection | 65–70% | High selectivity; scalable | Multiple protection/deprotection steps |
| Ullmann Coupling | Copper catalysis, coupling | 50–60% | Direct C–C bond formation | High temperatures; moderate yields |
| Reductive Amination | Friedel-Crafts, reductive amination | 40–50% | Avoids halogens | Low yields; competing side reactions |
Mechanistic Insights and Optimization Strategies
Alkylation Pathway
Ullmann Coupling
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[1-(4-hydroxyphenyl)butyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Phenol, 2-[1-(4-hydroxyphenyl)butyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[1-(4-hydroxyphenyl)butyl]- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Substituent Length and Branching
- Target Compound: The butyl chain (4-carbon) introduces greater lipophilicity compared to shorter chains (e.g., methyl or ethyl) in analogs like 2,4'-Bisphenol A (dimethylmethane bridge) .
- 2,4'-Bisphenol A (CAS 837-08-1): Contains a dimethylmethane bridge linking two hydroxyphenyl groups, resulting in a compact structure with LogP = 3.30 .
- Phenol,4-(1-phenylethyl) (CAS 1988-89-2): Features a phenylethyl substituent (2-carbon chain with an aromatic terminus), molecular weight = 198.26, and higher steric bulk compared to the target compound .
Table 1: Structural and Physicochemical Comparisons
| Compound | Substituent | Molecular Weight | LogP | Key Features |
|---|---|---|---|---|
| Phenol, 2-[1-(4-hydroxyphenyl)butyl]- | Butyl-4-hydroxyphenyl | ~270* | ~4.5* | Long-chain lipophilicity |
| 2,4'-Bisphenol A | Dimethylmethane bridge | 228.29 | 3.30 | Compact, dual hydroxyphenyl groups |
| Phenol,4-(1-phenylethyl) | Phenylethyl | 198.26 | N/A | Aromatic terminus, moderate bulk |
| 1-Ferrocenyl-1,2-bis-(4-hydroxyphenyl)-but-1-ene | Ferrocenyl + butenyl | ~480 | N/A | Organometallic, anticancer potential |
*Estimated based on structural analogs.
Position of Hydroxyl Groups
- Ortho vs. Para Substitution: The target compound’s hydroxyl group is in the para position on the terminal phenyl ring, similar to 2,4'-Bisphenol A, which has para-hydroxyl groups. This arrangement enhances hydrogen-bonding capacity and electronic effects compared to ortho-substituted analogs like Phenol,2-[1-(4-hydroxyphenyl)-1-methylethyl]- .
Analytical Techniques
- HPLC Analysis: Phenol,2-[1-(4-hydroxyphenyl)-1-methylethyl]- is analyzed using reverse-phase HPLC (Newcrom R1 column), indicating that the target compound’s longer chain may require adjusted retention times .
Enzyme Inhibition Potential
- Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: Phenolic derivatives with heteroaryl thioethanones () show inhibitory activity, suggesting that the target compound’s bulky substituents may modulate similar bioactivity .
Anticancer Research
Q & A
Q. What are the recommended synthetic routes for Phenol, 2-[1-(4-hydroxyphenyl)butyl]-?
- Methodological Answer : Synthesis typically involves alkylation or Friedel-Crafts reactions. For example, a biphenyl structure can be functionalized via nucleophilic substitution using 4-hydroxyphenylbutyl bromide under acidic conditions. Post-synthesis purification often employs crystallization in solvents like ethyl acetate, followed by characterization via H NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) ensures separation and purity assessment .
- Spectroscopy : H NMR (for substituent positioning) and HRMS (for molecular weight validation) are critical. Infrared (IR) spectroscopy can confirm hydroxyl and aromatic C-H stretches .
Q. How do physicochemical properties (e.g., log Kow, pKa) influence experimental design?
- Methodological Answer :
- log Kow (Octanol-water partition coefficient) : Estimated at ~5.0 (similar to BPAP, a structural analog), guiding solvent selection for extraction (e.g., solid-phase extraction with C18 cartridges) .
- pKa : Predicted ~10.2 (based on phenolic analogs), affecting ionization in aqueous solutions. Buffers should maintain pH below 8.5 to ensure protonation during HPLC analysis .
Advanced Research Questions
Q. How can conflicting solubility data across studies be systematically resolved?
- Methodological Answer :
- Replicate Conditions : Standardize solvents (e.g., methanol, ethyl acetate) and temperatures (25°C ± 1°C) to compare results.
- Thermodynamic Analysis : Use reaction calorimetry (e.g., ΔrH° measurements) to assess solubility thermodynamics, referencing NIST thermochemistry protocols .
- Statistical Validation : Apply ANOVA to evaluate inter-laboratory variability, particularly for polar aprotic solvents .
Q. What strategies optimize HPLC mobile phase conditions for this compound?
- Methodological Answer :
- Buffer Selection : Sodium acetate (pH 4.6) with 1-octanesulfonate enhances ion-pairing for phenolic compounds, reducing tailing .
- Gradient Elution : Start with 60:40 methanol:buffer, increasing to 80:20 over 15 minutes to resolve co-eluting impurities.
- Column Choice : C18 columns (5 µm particle size) provide optimal retention and peak symmetry .
Q. How do structural analogs (e.g., Bisphenol M) inform reaction mechanism studies?
- Methodological Answer :
- Comparative Kinetics : Study substituent effects (e.g., butyl vs. isopropyl groups) via Arrhenius plots to assess steric/electronic impacts on alkylation rates .
- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for intermediates, validated by experimental rate constants .
Q. What methodologies address contradictions in biological activity data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
